2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, also known as MPEP, is a compound that belongs to the family of chromenone derivatives. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders.
科学的研究の応用
Anticancer Activity
A series of novel chromen derivatives, including those structurally related to "2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one," were designed, synthesized, and screened for their anti-breast cancer activity against estrogen receptor-positive and negative human breast cancer cell lines. Notably, compounds within this series showed potent cytotoxicity, with certain derivatives demonstrating significant in vivo anti-cancer activity, suggesting their potential as a promising starting point for the development of anti-breast cancer drugs (Dube et al., 2019).
Synthesis and Molecular Modeling
Research on chromen-2-one derivatives, including efforts to synthesize aromatic carbamates with chromen-2-one fragments, has been documented. These efforts aim to explore the structural and functional capabilities of these compounds, potentially leading to new insights into their biological activities and applications (Velikorodov et al., 2014).
Crystal Structure Analysis
The crystal structure of a genistein-derived compound closely related to the query molecule was characterized, revealing its crystallization in the orthorhombic system. Such studies are crucial for understanding the molecular geometry and potential interaction sites of these compounds, which can inform their biological activity and drug design applications (Zhang et al., 2008).
Estrogen Receptor Binding Affinity and Docking
Compounds structurally similar to "2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one" have been evaluated for their estrogen receptor binding affinity, with molecular docking studies conducted to predict their binding orientations. These studies are integral to developing compounds with targeted anti-proliferative activities against specific cancer cell lines (Parveen et al., 2017).
Antimicrobial Activity
Research into novel chromen-2-one derivatives has also encompassed their antimicrobial potential, with synthesized compounds showing significant antibacterial and antifungal activity. These findings underscore the versatile nature of chromen derivatives in medicinal chemistry, beyond their anticancer potential (Mandala et al., 2013).
作用機序
Target of Action
The primary target of the compound 2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is the Apelin receptor (APJ) . APJ is a G protein-coupled receptor (GPCR) that mediates physiological responses to multiple homeostatic perturbations, including cardiovascular control, water balance, hypothalamic-pituitary-adrenal (HPA) axis regulation, and metabolic homeostasis .
Mode of Action
The compound acts as an agonist of the Apelin receptor . It binds to the receptor and activates it, triggering a series of intracellular events. The protein structure of APJ is typical of a GPCR, containing seven hydrophobic transmembrane domains, with consensus sites for phosphorylation by protein kinase A (PKA), palmitoylation, and glycosylation .
Biochemical Pathways
The activation of the Apelin receptor by the compound can lead to various signaling pathways, resulting in different patterns of activation and desensitization that may be tissue- and cell type-specific
Result of Action
The activation of the Apelin receptor by the compound can lead to a variety of physiological responses. For example, in anaesthetized intact rats, the overall effect of peripherally administered apelin is the reduction of mean arterial blood pressure (MABP) . This hypotensive action is blocked by the NOS inhibitor No-Nitro-L-arginine methyl ester, indicating a nitric oxide-mediated pathway .
特性
IUPAC Name |
2-methyl-3-phenyl-7-(2-piperidin-1-ylethoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-17-22(18-8-4-2-5-9-18)23(25)20-11-10-19(16-21(20)27-17)26-15-14-24-12-6-3-7-13-24/h2,4-5,8-11,16H,3,6-7,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYWDNGEULSBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。